molecular formula C11H12ClNO3 B2889195 N-chloroacetyl-4-aminophenylpropionic acid CAS No. 500336-83-4

N-chloroacetyl-4-aminophenylpropionic acid

Cat. No.: B2889195
CAS No.: 500336-83-4
M. Wt: 241.67
InChI Key: XGCWDCPQUACWJF-UHFFFAOYSA-N
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Description

N-chloroacetyl-4-aminophenylpropionic acid is a chemical compound with the molecular formula C11H12ClNO3. It is known for its unique properties and reactivity, making it a valuable compound in various scientific research areas .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-chloroacetyl-4-aminophenylpropionic acid typically involves the reaction of 4-aminophenylpropionic acid with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-chloroacetyl-4-aminophenylpropionic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxide derivatives, acetyl derivatives, and various substituted products depending on the nucleophile used .

Scientific Research Applications

N-chloroacetyl-4-aminophenylpropionic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-chloroacetyl-4-aminophenylpropionic acid involves its interaction with specific molecular targets and pathways. The chloroacetyl group is reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This reactivity is exploited in drug development to design compounds that can selectively target and inhibit specific enzymes or receptors .

Comparison with Similar Compounds

Properties

IUPAC Name

3-[4-[(2-chloroacetyl)amino]phenyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO3/c12-7-10(14)13-9-4-1-8(2-5-9)3-6-11(15)16/h1-2,4-5H,3,6-7H2,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGCWDCPQUACWJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(=O)O)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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